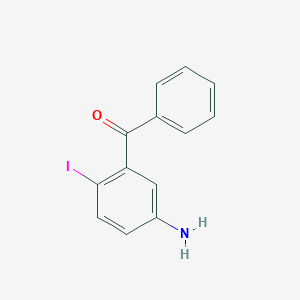![molecular formula C54H56O2S4 B13131771 1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 113461-28-2](/img/structure/B13131771.png)
1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and materials science. This particular compound is characterized by the presence of four butylphenylthio groups attached to the anthracene core, which significantly influences its chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of Thio Groups: The butylphenylthio groups are introduced via a nucleophilic substitution reaction. This involves the reaction of the anthracene core with 4-butylphenylthiol in the presence of a base such as sodium hydride.
Oxidation: The final step involves the oxidation of the intermediate compound to form the desired 1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of scalable reagents, and purification techniques, would apply to its large-scale production.
化学反应分析
Types of Reactions
1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the anthracene core to its reduced form, altering its electronic properties.
Substitution: The butylphenylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases for nucleophilic substitution; electrophilic reagents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroanthracene derivatives.
科学研究应用
1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Photophysics: Employed in studies of photophysical processes such as fluorescence and phosphorescence.
Materials Science: Utilized in the design of new materials with specific optical and electronic properties.
Biological Research:
作用机制
The mechanism of action of 1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione involves its interaction with light and subsequent electronic transitions. The compound absorbs light, leading to excitation of electrons to higher energy states. This can result in fluorescence or phosphorescence, depending on the specific conditions. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of the anthracene core and the substituent groups.
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Dimethylanthracene: Exhibits different electronic properties due to the presence of methyl groups instead of butylphenylthio groups.
Anthracene-9,10-dione: The parent compound without any substituents, used as a reference in various studies.
Uniqueness
1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione is unique due to the presence of four butylphenylthio groups, which significantly alter its electronic and photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific optical characteristics.
属性
CAS 编号 |
113461-28-2 |
|---|---|
分子式 |
C54H56O2S4 |
分子量 |
865.3 g/mol |
IUPAC 名称 |
1,3,5,7-tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C54H56O2S4/c1-5-9-13-37-17-25-41(26-18-37)57-45-33-47-51(49(35-45)59-43-29-21-39(22-30-43)15-11-7-3)54(56)48-34-46(58-42-27-19-38(20-28-42)14-10-6-2)36-50(52(48)53(47)55)60-44-31-23-40(24-32-44)16-12-8-4/h17-36H,5-16H2,1-4H3 |
InChI 键 |
FWUVLGLBANNKQG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)SC2=CC3=C(C(=C2)SC4=CC=C(C=C4)CCCC)C(=O)C5=C(C3=O)C(=CC(=C5)SC6=CC=C(C=C6)CCCC)SC7=CC=C(C=C7)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




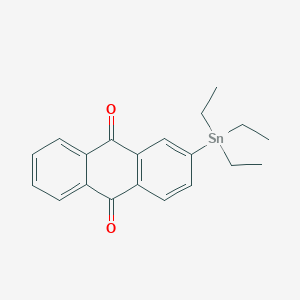


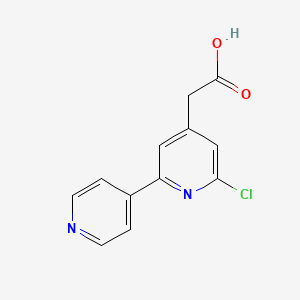


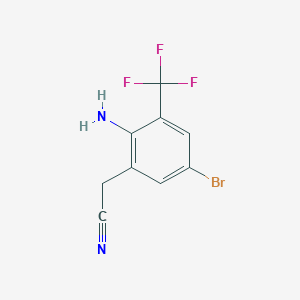
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
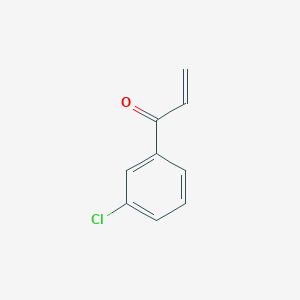
![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)
